N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC20198871
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O4S |
|---|---|
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloroindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H16ClN3O4S/c1-12(23)21-27(25,26)14-7-5-13(6-8-14)20-18(24)11-22-10-9-15-16(19)3-2-4-17(15)22/h2-10H,11H2,1H3,(H,20,24)(H,21,23) |
| Standard InChI Key | HEZNRVRWJORQOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Introduction
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties. This compound combines an acetylsulfamoyl group attached to a phenyl ring with a chloro-substituted indole moiety through an acetamide linkage.
Synthesis and Structural Features
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves multiple steps, although detailed synthesis protocols are not widely available in the literature. The compound's structure is notable for its combination of an acetylsulfamoyl group and a chloro-substituted indole moiety, which may enhance its biological activity compared to similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide | Contains an aminosulfonyl group; potential antimicrobial activity. | |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Similar sulfonamide structure; explored for anti-inflammatory properties. | |
| Acetanilide, 2'-(acetylsulfamoyl)-4'-chloro | Shares acetylsulfamoyl group; used in pharmaceutical applications. |
Future Research Directions
Further research is needed to fully understand the biological activities and therapeutic potential of N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide. This includes detailed studies on its interactions with biological targets and its pharmacokinetic properties. Additionally, exploring its synthesis pathways and optimizing its production could facilitate its development as a therapeutic agent.
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